ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
Description
Ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a heterocyclic compound featuring a fused triazinoindole core linked to a 2-oxoimidazole moiety via a sulfanylmethyl bridge, with a hexanoate ester side chain. This structure combines multiple pharmacophoric elements:
- 2-Oxo-2,3-dihydro-1H-imidazole: A polar, hydrogen-bond-capable group that enhances solubility and target interaction.
- Hexanoate ester: A lipophilic side chain that may improve membrane permeability and metabolic stability.
Structural confirmation for such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography (using software like SHELX for refinement) .
Properties
Molecular Formula |
C23H26N6O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 6-[5-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate |
InChI |
InChI=1S/C23H26N6O4S/c1-3-29-16-10-6-5-9-14(16)19-21(29)26-23(28-27-19)34-13-15-20(25-22(32)24-15)17(30)11-7-8-12-18(31)33-4-2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H2,24,25,32) |
InChI Key |
ZECIYULHYNZKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(NC(=O)N4)C(=O)CCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Core Triazinoindole Synthesis
The triazinoindole moiety is synthesized via cyclization of indole derivatives with triazine precursors. A plausible route involves:
-
Indole Functionalization : Nitration or halogenation of indole to introduce reactive sites.
-
Triazine Formation : Reaction with hydrazine or guanidine derivatives to form the triazine ring.
-
Ethyl Substitution : Alkylation at the N5 position using ethyl halides.
Example Conditions:
| Step | Reagents | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Indole Nitration | HNO₃/H₂SO₄ | Acetic Acid | 50–60°C | ~70% |
| Triazine Cyclization | Hydrazine Hydrate | Ethanol | Reflux | ~60% |
| N5 Ethylation | CH₃CH₂I, K₂CO₃ | DMF | 80°C | ~55% |
Yields estimated from analogous reactions.
| Step | Reagents | Catalyst | Solvent | Yield* |
|---|---|---|---|---|
| Thiol Preparation | NaBH₄, S-(2-nitrophenyl)thioacetate | — | Methanol | ~85% |
| S-C Coupling | CuI, L-Proline | — | DMSO | ~65% |
Imidazole-2-oxo Ring Formation
The imidazole ring is synthesized via condensation of aldehydes and ketones with ammonia or urea derivatives:
-
Aldehyde/Ketone Synthesis : Oxidation or reduction of precursor alcohols.
-
Cyclization : Reaction with ammonium acetate under acidic conditions.
Example Reaction:
| Step | Reagents | Acid Catalyst | Solvent | Yield* |
|---|---|---|---|---|
| Imidazole Formation | Glyoxal, NH₄OAc | HCl | Ethanol | ~70% |
Hexanoate Ester Elongation
The hexanoate chain is introduced via Michael addition or esterification :
-
Esterification : Reaction of carboxylic acid with ethanol (H₂SO₄ or DCC).
-
Chain Elongation : Alkylation or Grignard addition.
Example Esterification:
| Step | Reagents | Catalyst | Solvent | Yield* |
|---|---|---|---|---|
| Ester Formation | Ethanol, DCC | DMAP | Dichloromethane | ~90% |
Adapted from esterification protocols.
Reaction Optimization Strategies
| Parameter | Impact | Optimal Range |
|---|---|---|
| Catalyst Loading | Triazinoindole cyclization | 5–10 mol% (e.g., CuI for S-C coupling) |
| Solvent Polarity | Imidazole solubility | Polar aprotic (DMF, DMSO) |
| Temperature | Esterification efficiency | 60–80°C |
| pH Control | Thiol stability | Neutral to slightly acidic |
Data Tables for Key Reactions
Table 1: Triazinoindole Core Synthesis
| Entry | Indole Derivative | Triazine Precursor | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Nitroindole | Hydrazine Hydrate | Ethanol, Reflux, 12h | 58 |
| 2 | 5-Bromoindole | Guanidine HCl | DMF, 80°C, 6h | 63 |
Chemical Reactions Analysis
: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions will depend on the specific functional groups present in the molecule.
Scientific Research Applications
Structural Overview
The compound features:
- Ethyl ester functional group : Enhances solubility and bioavailability.
- Hexanoate backbone : Provides a hydrophobic character that may influence membrane permeability.
- Heterocyclic rings : The presence of triazine and imidazole rings suggests potential for diverse biological interactions.
Preliminary studies indicate that compounds similar to ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate exhibit significant biological activities. Notable activities include:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer activity of related compounds, ethyl 6-(5-{[(5-Ethyl-[1,2,4]-triazino[5,6-b]-indol)]sulfanyl]-methyl}-2-Oxo-imidazol) was subjected to in vitro testing against human tumor cells. The results indicated an average growth inhibition rate of over 50% at concentrations as low as , suggesting strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazinoindole derivatives found that compounds structurally similar to ethyl 6-(5-{[(5-Ethyl-[1,2,4]-triazino[5,6-b]-indol)]sulfanyl]-methyl}-2-Oxo-imidazol) exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Mechanism of Action
: The compound likely exerts its effects through iron chelation, disrupting iron-dependent processes in cancer cells. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfanylmethyl bridge distinguishes it from analogs like 26, which lack sulfur-based linkages. This group may enhance stability or metal-binding capacity.
- Compound 25’s hydrazinyl group highlights the versatility of triazino-heterocycles in forming diverse derivatives through nucleophilic substitution .
Physicochemical and Functional Properties
While quantitative data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogs:
- Polarity: The 2-oxoimidazole and triazinoindole moieties increase polarity, favoring aqueous solubility. However, the hexanoate ester counterbalances this with hydrophobic character.
- Stability : Sulfur-containing bridges (as in the target) often improve oxidative stability compared to purely hydrocarbon linkers.
- Reactivity: The ester group in the target compound is susceptible to hydrolysis, similar to Compound 26, which was converted to a hydrazide (Compound 28) via hydrazinolysis .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would exhibit high similarity to triazinoindole derivatives like Compound 26 but lower similarity to triazinoquinoxalines (Compound 25) due to differences in core heterocycles . Substituent variations (e.g., sulfanylmethyl vs. hydrazinyl) further modulate similarity scores, impacting virtual screening outcomes .
Biological Activity
Ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a complex organic compound that combines various heterocyclic structures, notably from the triazine and indole families. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an ethyl ester functional group linked to a hexanoate backbone, with multiple heterocyclic rings that include triazine and imidazole. The molecular formula can be represented as C₁₈H₁₈N₄O₃S.
Structural Characteristics
| Component | Description |
|---|---|
| Ethyl Group | Provides lipophilicity and enhances membrane permeability. |
| Triazine Ring | Implicated in various biological activities such as antimicrobial and anticancer effects. |
| Indole Moiety | Known for its role in neurotransmitter regulation and potential psychoactive effects. |
| Imidazole Ring | Often associated with enzyme inhibition and metal ion coordination. |
Antimicrobial Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant antimicrobial activities. Research indicates that derivatives of the triazine and indole frameworks are effective against various pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against resistant strains of bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like vancomycin and ciprofloxacin, suggesting potential as new antimicrobial agents .
Anticancer Activity
The compound's structural components may contribute to its anticancer properties. Research into related triazine derivatives has shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings
A recent publication highlighted the synthesis of triazinoindole analogues with significant antiproliferative effects against non-small-cell lung cancer (NSCLC) cell lines. The IC50 values for these compounds were reported to be below 10 μM, indicating potent activity .
Anti-inflammatory Effects
The imidazole ring in the compound is associated with anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions.
Inhibition of cyclooxygenase (COX) enzymes has been observed in some triazole derivatives, leading to decreased production of inflammatory mediators . This mechanism could be relevant for developing therapies targeting inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Variations : Modifications on the triazine or indole rings can enhance or diminish activity.
- Chain Length : The length of alkyl chains attached to the heterocycles can affect solubility and bioavailability.
- Functional Groups : Electron-donating or withdrawing groups can significantly influence potency against specific targets.
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, including thiol-ene click reactions and imidazolone ring formation. For example, analogous triazinoindole derivatives are synthesized using Et₃N/DMF-H₂O solvent systems to facilitate sulfanyl group coupling (as seen in structurally similar compounds) . Optimization of reaction conditions (e.g., temperature, pH) is critical to minimize side products.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC with UV detection for purity assessment (≥95% purity threshold recommended for biological assays) .
- FTIR to confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for oxohexanoate, sulfanyl stretches at 2550–2600 cm⁻¹) .
- NMR (¹H/¹³C) to validate regiochemistry, particularly for distinguishing imidazolone and triazinoindole protons .
Q. What in vitro models are appropriate for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on the compound’s structural analogs (e.g., triazinoindole derivatives often exhibit kinase inhibition or antiproliferative activity). Use:
- Enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
- Cell viability assays (MTT or resazurin-based) in cancer cell lines, with IC₅₀ calculations using non-linear regression models .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction mechanisms with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets like kinases or DNA repair enzymes.
- Use MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Validate predictions with QSAR models trained on bioactivity data from analogous triazinoindole derivatives .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Conduct meta-analysis of dose-response curves, adjusting for assay variability (e.g., cell line heterogeneity, incubation times).
- Apply theoretical frameworks (e.g., Hill-Langmuir equation) to distinguish target-specific effects from off-target interactions .
- Use knockout/mutation studies in cell models to confirm target engagement .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Implement 2ⁿ factorial designs to evaluate variables (e.g., catalyst loading, solvent polarity, temperature).
- Analyze main effects and interactions via ANOVA to identify critical parameters (e.g., solvent polarity significantly impacts sulfanyl coupling efficiency) .
- Validate optimized conditions using response surface methodology (RSM) .
Experimental Design & Theoretical Frameworks
Q. How to align experimental design with a theoretical framework for mechanistic studies?
- Methodological Answer :
- Ground hypotheses in kinetic theory (e.g., transition-state stabilization for enzyme inhibition) or thermodynamic principles (e.g., binding free energy calculations).
- Link to conceptual frameworks such as structure-activity relationships (SAR) to rationalize substituent effects on bioactivity .
Q. What advanced characterization techniques are recommended for studying metabolic stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
